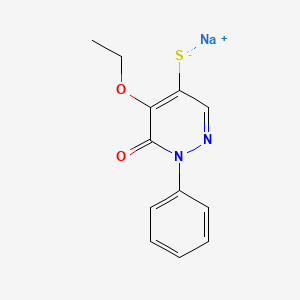![molecular formula C11H22N2O4S B13563567 tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13563567.png)
tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a sulfamoyl group, and a cyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and a cyclohexylamine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
科学研究应用
tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclohexyl ring provides structural stability, while the tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes .
相似化合物的比较
Similar Compounds
- tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate
- tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate
- tert-butyl N-[(1S,2R)-rel-2-hydroxycyclobutyl]carbamate
Uniqueness
tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The combination of the tert-butyl group and the cyclohexyl ring also contributes to its unique physicochemical properties.
属性
分子式 |
C11H22N2O4S |
|---|---|
分子量 |
278.37 g/mol |
IUPAC 名称 |
tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-8-6-4-5-7-9(8)18(12,15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H2,12,15,16)/t8-,9+/m0/s1 |
InChI 键 |
GSNKECIVOFELRJ-DTWKUNHWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1S(=O)(=O)N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCCCC1S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


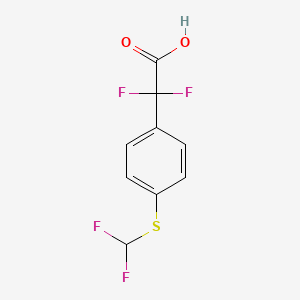
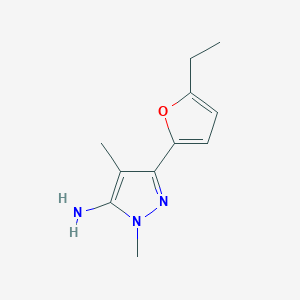
![6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)
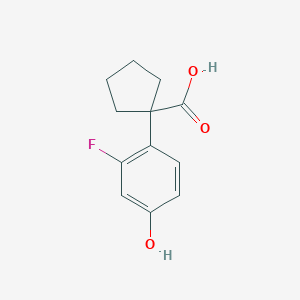
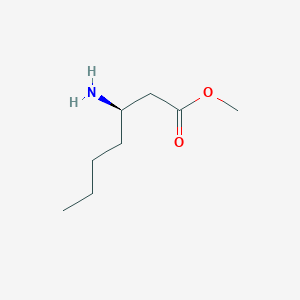
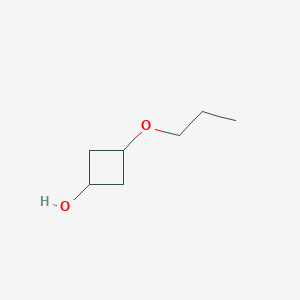
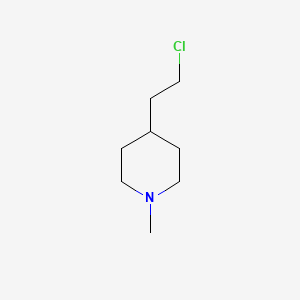
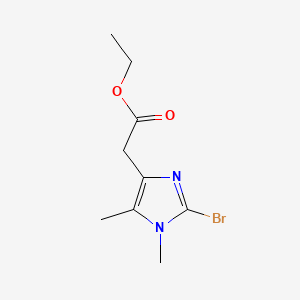
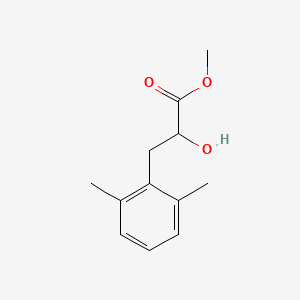
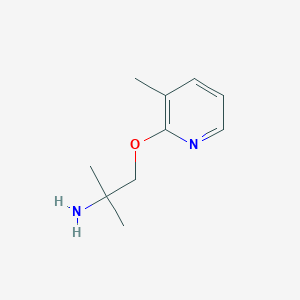
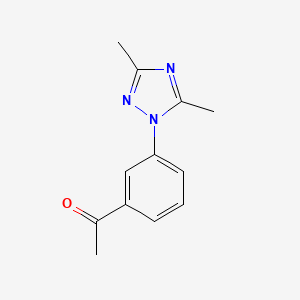
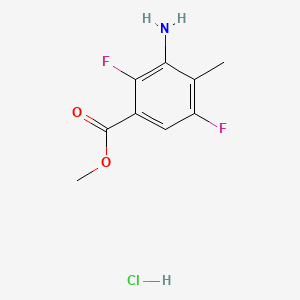
![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
